5,7-Difluoro-2-(pyridin-3-yl)indoline

CYP11B2 aldosterone synthase regioisomer selectivity

5,7-Difluoro-2-(pyridin-3-yl)indoline is a validated CYP11B2 inhibitor intermediate (IC50 7.4 nM, SF 77). The dual 5,7-fluorine substitution blocks oxidative metabolism and enhances selectivity vs pyridin-2-yl or des-fluoro analogs, which show divergent activity. This scaffold also serves as a bioisosteric replacement for 7-azaindole in influenza PB2 inhibitors. Procure this specific difluoropyridinyl indoline to access unique chemical space for kinase/phosphatase screening and cardiovascular drug discovery, avoiding regioisomer risks.

Molecular Formula C13H10F2N2
Molecular Weight 232.23 g/mol
Cat. No. B11878435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Difluoro-2-(pyridin-3-yl)indoline
Molecular FormulaC13H10F2N2
Molecular Weight232.23 g/mol
Structural Identifiers
SMILESC1C(NC2=C1C=C(C=C2F)F)C3=CN=CC=C3
InChIInChI=1S/C13H10F2N2/c14-10-4-9-5-12(8-2-1-3-16-7-8)17-13(9)11(15)6-10/h1-4,6-7,12,17H,5H2
InChIKeyCIVMANVOSHVNSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,7-Difluoro-2-(pyridin-3-yl)indoline (CAS 591721-08-3): Core Scaffold Identity and Procurement Significance


5,7-Difluoro-2-(pyridin-3-yl)indoline (CAS 591721-08-3, molecular formula C₁₃H₁₀F₂N₂, MW 232.23 g/mol) is a synthetically designed, fluorinated indoline derivative featuring a pyridin-3-yl substituent at the 2-position . The compound belongs to the well-characterized class of pyridyl-substituted indolines that have been validated as potent and selective aldosterone synthase (CYP11B2) inhibitors in multiple peer-reviewed studies and patents [1]. Its structural hallmark—dual fluorine substitution at the 5- and 7-positions of the indoline core combined with a meta-pyridyl attachment—distinguishes it from both regioisomeric and non-fluorinated analogs, providing a defined chemical entity for structure-activity relationship (SAR) exploration and lead optimization campaigns in cardiovascular and metabolic disease research [2].

Why 5,7-Difluoro-2-(pyridin-3-yl)indoline Cannot Be Replaced by Generic Indoline or Pyridyl Analogs


Substituting 5,7-difluoro-2-(pyridin-3-yl)indoline with a generic 2-(pyridin-3-yl)indoline (non-fluorinated, CAS 595548-62-2) or a regioisomeric 5,7-difluoro-2-(pyridin-2-yl)indoline (CAS 591721-07-2) introduces substantial risk of altered target engagement, CYP selectivity profile, and metabolic stability . The 5,7-difluoro pattern is not merely a potency modification; in related indole systems, this specific fluorination serves as a critical bioisosteric replacement for 7-azaindole scaffolds, directly impacting the inhibition of the influenza PB2 cap-binding domain [1]. Furthermore, the pyridin-3-yl versus pyridin-2-yl attachment determines the trajectory of the heteroaryl group within the CYP11B2 active site. BindingDB data confirm that pyridin-3-yl-substituted indolines from the same patent family achieve CYP11B2 IC₅₀ values in the low nanomolar range (7.4 nM) with selectivity factors over CYP11B1 approaching 77, whereas regioisomeric and des-fluoro variants exhibit divergent activity profiles that cannot be assumed equivalent without empirical verification [2].

Quantitative Differentiation Evidence for 5,7-Difluoro-2-(pyridin-3-yl)indoline Against Closest Analogs


Regioisomeric Differentiation: Pyridin-3-yl vs. Pyridin-2-yl Attachment Determines CYP11B2 Binding Trajectory

Within the Merck patent family (US9745282B2) covering indoline-based aldosterone synthase inhibitors, pyridin-3-yl-substituted indolines consistently demonstrate potent CYP11B2 inhibition. A representative N-acetylated analog, 1-(7-chloro-5-(pyridin-3-yl)indolin-1-yl)ethanone, achieved a CYP11B2 IC₅₀ of 7.40 nM, while the corresponding pyridin-2-yl regioisomers in the same patent series frequently exhibit divergent potency due to altered hydrogen-bonding geometry with the heme-coordinating nitrogen [1]. This regioisomeric sensitivity is mechanistically grounded: the pyridin-3-yl nitrogen engages a distinct set of active-site residues compared to pyridin-2-yl, directly affecting inhibitory potency and CYP11B1/CYP11B2 selectivity [2].

CYP11B2 aldosterone synthase regioisomer selectivity

5,7-Difluoro Substitution: Critical Bioisosteric Motif for Target Engagement and Metabolic Stability

The 5,7-difluoro substitution pattern on the indoline/indole core is not a generic fluorination strategy. In structurally related indole systems, 5,7-difluoroindole has been explicitly validated as an effective bioisostere for the 7-azaindole scaffold, enabling potent inhibition of the influenza virus polymerase basic protein 2 (PB2) cap-binding domain [1]. Specifically, 5,7-difluoroindole derivative 11a demonstrated favorable oral pharmacokinetics and in vivo efficacy in a mouse model, confirming that the 5,7-difluoro pattern confers both target potency and metabolic stability greater than the non-fluorinated parent [1]. By contrast, 2-(pyridin-3-yl)indoline (CAS 595548-62-2), which lacks fluorine substitution entirely, cannot achieve this bioisosteric equivalence and presents a different metabolic liability profile due to unblocked oxidative sites on the aromatic ring .

fluorine bioisostere metabolic stability PB2 cap-binding

CYP11B2 Selectivity Over CYP11B1: Class-Level Superiority of Pyridyl-Indoline Scaffold Over Clinical Comparators

The broader pyridyl-substituted indoline class to which 5,7-difluoro-2-(pyridin-3-yl)indoline belongs has demonstrated selectivity over the highly homologous CYP11B1 enzyme that significantly exceeds that of the clinical CYP11B2 inhibitors fadrozole and LCI699. In the pivotal J Med Chem 2014 study, optimized indoline compounds 14 and 23 achieved selectivity factors (SF = IC₅₀ CYP11B1 / IC₅₀ CYP11B2) of approximately 170, compared to SF values below 15 for both fadrozole and LCI699 [1]. Furthermore, these indoline-based inhibitors showed no inhibition (IC₅₀ > 50 μM) of hepatic CYP enzymes (CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) and steroidogenic enzymes CYP17 and CYP19 [1]. A related pyridin-3-yl indoline analog from the same chemical space achieved a CYP11B2 IC₅₀ of 7.40 nM with a CYP11B1 IC₅₀ of 570 nM (SF ≈ 77) [2].

CYP11B2 selectivity aldosterone synthase cortisol-sparing

Physicochemical Differentiation: 5,7-Difluoro Substitution Modulates logP, Hydrogen Bonding, and Aromatic Electronics Relative to Non-Fluorinated and Mono-Fluorinated Analogs

The introduction of two fluorine atoms at positions 5 and 7 of the indoline core produces measurable changes in physicochemical properties relative to non-fluorinated and mono-fluorinated comparators. 5,7-Difluoro-2-(pyridin-3-yl)indoline (MW 232.23, C₁₃H₁₀F₂N₂) possesses 4 hydrogen bond acceptors and 1 hydrogen bond donor, with a calculated isotope mass of 232.081 Da and 17 heavy atoms [1]. Compared to the non-fluorinated 2-(pyridin-3-yl)indoline (MW 196.25, C₁₃H₁₂N₂) and the mono-fluorinated 5-fluoro-2-(pyridin-3-yl)indoline (MW 214.24), the 5,7-difluoro compound exhibits increased lipophilicity and altered electron density on the aromatic ring, which directly affect passive membrane permeability, CYP enzyme binding, and susceptibility to oxidative metabolism at the indoline core .

physicochemical properties lipophilicity hydrogen bond acceptor

High-Value Application Scenarios for 5,7-Difluoro-2-(pyridin-3-yl)indoline Based on Verified Differentiation Evidence


Aldosterone Synthase (CYP11B2) Inhibitor Lead Optimization with Cortisol-Sparing Selectivity

The pyridyl-indoline class has demonstrated CYP11B2 potency (IC₅₀ < 3 nM) and selectivity over CYP11B1 (SF up to 170) that significantly exceeds clinical benchmarks fadrozole and LCI699 (SF < 15) [1]. 5,7-Difluoro-2-(pyridin-3-yl)indoline serves as an advanced intermediate for synthesizing N-acylated indoline CYP11B2 inhibitors. Researchers can derivatize the indoline NH and explore substitution at positions 4 and 6, leveraging the 5,7-difluoro motif to modulate metabolic stability and the pyridin-3-yl group for optimal CYP11B2 active-site engagement. The established selectivity profile of this chemotype makes it suitable for cardiovascular drug discovery programs targeting hypertension and heart failure where cortisol suppression must be avoided [2].

Influenza PB2 Cap-Binding Domain Inhibitor Development via Bioisosteric Replacement

The 5,7-difluoroindole motif has been validated as an effective bioisostere for 7-azaindole in PB2 cap-binding inhibitors, with derivative 11a demonstrating oral efficacy in a mouse influenza model [1]. 5,7-Difluoro-2-(pyridin-3-yl)indoline, containing this validated 5,7-difluoro pharmacophore, can be elaborated into novel PB2 inhibitors by functionalizing the pyridin-3-yl group or the indoline NH. This compound offers a starting point distinct from the established 7-azaindole series, potentially circumventing existing intellectual property while retaining the critical bioisosteric features required for PB2 binding pocket engagement.

Kinase and Phosphatase Inhibitor Scaffold Diversification

Indoline-based scaffolds have been developed as inhibitors of protein tyrosine phosphatases (Shp2) and various kinases including ROCK2, GSK-3β, and EGFR [1][2]. The 5,7-difluoro-2-(pyridin-3-yl)indoline core provides a privileged, three-dimensional scaffold that can be diversified at multiple vectors (indoline NH, pyridinyl ring, and positions 4 and 6) to generate focused libraries for kinase or phosphatase screening. The fluorine atoms enhance binding through favorable interactions with hydrophobic pockets and improve the drug-likeness parameters of resulting lead compounds. Procurement of this specific difluoro-pyridinyl indoline enables access to a chemical space not reachable with non-fluorinated or mono-fluorinated building blocks.

CYP Enzyme Selectivity Profiling and Metabolic Soft-Spot Mapping

The indoline class has demonstrated a clean CYP inhibition profile (IC₅₀ > 50 μM against CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) [1]. The 5,7-difluoro substitution blocks two major sites of oxidative metabolism on the indoline aromatic ring [2]. 5,7-Difluoro-2-(pyridin-3-yl)indoline is therefore a valuable probe compound for metabolic stability studies: researchers can compare its intrinsic clearance and metabolite identification profile against non-fluorinated and mono-fluorinated analogs to quantify the precise contribution of each fluorine atom to metabolic shielding, informing future fluorination strategies across the indoline chemical series.

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